molecular formula C5H10O2 B13850292 (R)-2-Methylbutyric Acid-d3

(R)-2-Methylbutyric Acid-d3

Cat. No.: B13850292
M. Wt: 105.15 g/mol
InChI Key: WLAMNBDJUVNPJU-CEXORFCXSA-N
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Description

®-2-Methylbutyric Acid-d3 is a deuterated form of ®-2-Methylbutyric Acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methylbutyric Acid-d3 typically involves the deuteration of ®-2-Methylbutyric Acid. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a catalyst such as palladium on carbon (Pd/C) under a deuterium atmosphere at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of ®-2-Methylbutyric Acid-d3 may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process is optimized to ensure high yield and purity of the deuterated product, often involving multiple purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-2-Methylbutyric Acid-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid group to an alcohol.

    Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

®-2-Methylbutyric Acid-d3 has numerous applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of ®-2-Methylbutyric Acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, which can alter the compound’s behavior in biological systems. This makes it a valuable tool for studying reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Methylbutyric Acid
  • (S)-2-Methylbutyric Acid
  • Deuterated analogs of other carboxylic acids

Uniqueness

®-2-Methylbutyric Acid-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The kinetic isotope effect allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C5H10O2

Molecular Weight

105.15 g/mol

IUPAC Name

(2R)-2-(trideuteriomethyl)butanoic acid

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1/i2D3

InChI Key

WLAMNBDJUVNPJU-CEXORFCXSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H](CC)C(=O)O

Canonical SMILES

CCC(C)C(=O)O

Origin of Product

United States

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